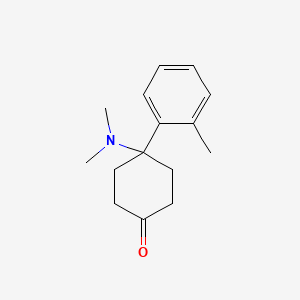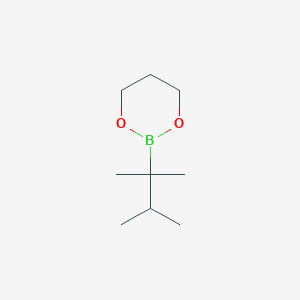
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring structure, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 2,3-dimethylbutan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of boron-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The dioxaborinane ring structure also allows for unique reactivity patterns, enabling the compound to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbutan-2-yl boronic acid
- 2,3-Dimethylbutan-2-yl borate ester
- 2,3-Dimethylbutan-2-yl borohydride
Uniqueness
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where traditional boronic acids or borate esters may not be suitable.
Propriétés
Numéro CAS |
63689-74-7 |
|---|---|
Formule moléculaire |
C9H19BO2 |
Poids moléculaire |
170.06 g/mol |
Nom IUPAC |
2-(2,3-dimethylbutan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-8(2)9(3,4)10-11-6-5-7-12-10/h8H,5-7H2,1-4H3 |
Clé InChI |
PJTAILSYTAOBJN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


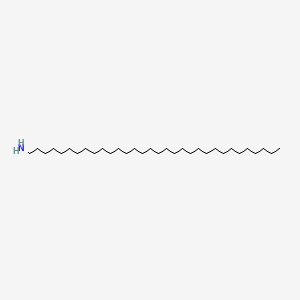

![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
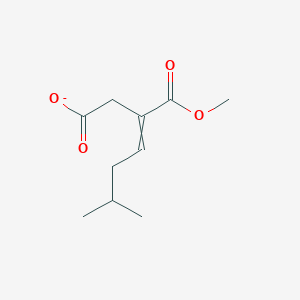
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
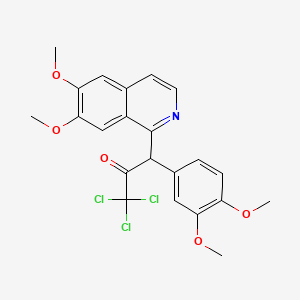
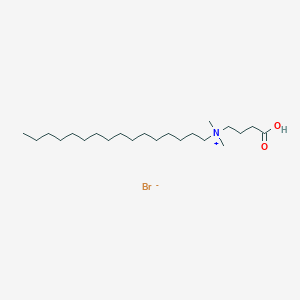
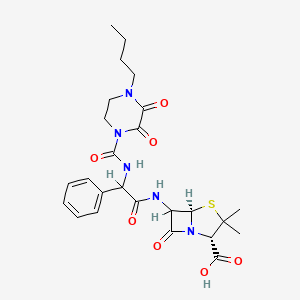
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
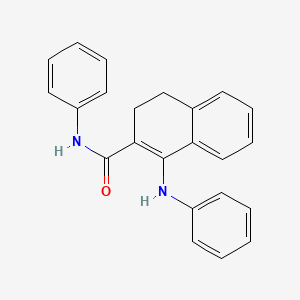
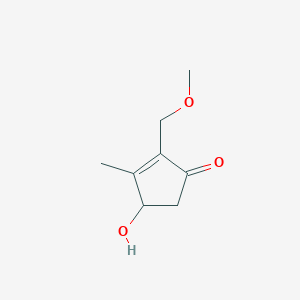

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
